1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine

Description

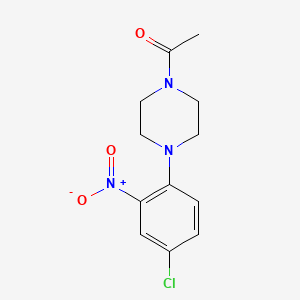

1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine is a piperazine derivative characterized by a 4-chloro-2-nitrophenyl substituent at the 4-position of the piperazine ring and an acetyl group at the 1-position. Its molecular formula is C₁₂H₁₃ClN₄O₃, with a molecular weight of 296.71 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and nitro) on the phenyl ring, which influence its electronic properties and biological interactions.

Properties

IUPAC Name |

1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)11-3-2-10(13)8-12(11)16(18)19/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQRIWLUJSSAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine typically involves the reaction of 4-chloro-2-nitroaniline with 1-acetylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like ethanol or methanol; temperatures ranging from room temperature to 80°C.

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Major Products Formed

Reduction: 1-Acetyl-4-(4-chloro-2-aminophenyl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Carboxyl-4-(4-chloro-2-nitrophenyl)piperazine.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine demonstrates significant antimicrobial properties. It has been shown to inhibit both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested.

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects against prostate cancer cell lines (PC3 and DU145). The IC50 values were approximately 25 µM for PC3 cells and 35 µM for DU145 cells, indicating a stronger effect on PC3 cells. The mechanism appears to involve apoptosis induction .

Neuropharmacological Effects

The compound may also interact with neurotransmitter receptors, particularly serotonin receptors, suggesting potential applications in treating mood disorders. Binding affinity studies indicate moderate affinity for the 5-HT1A receptor subtype.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vitro tests on prostate cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The results suggest its potential utility in cancer therapy .

Neuropharmacological Research

Research indicated that the compound modulates serotonin receptor activity, suggesting applications in treating mood disorders. This highlights its multifaceted nature as a therapeutic candidate .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

*Estimated based on structural similarity to compounds with direct aryl attachment .

Role of Substituents

- However, this reduces solubility compared to compounds with hydrophilic groups (e.g., hydroxyl).

- Acetyl Group : The acetyl moiety decreases basicity (lower pKa) compared to unsubstituted piperazines, reducing solubility in acidic environments but improving metabolic stability .

Solubility and Pharmacokinetics

- Solubility: Direct attachment of the aryl group (as in the target compound) results in lower aqueous solubility (<20 μM at pH 2.0–6.5) compared to derivatives with ethylene spacers (e.g., quinolone-piperazine compounds: ≥80 μM) .

- pKa and Ionization : The acetyl group lowers the pKa of the piperazine nitrogen (~3.8–5.0) compared to N-benzylpiperazines (pKa ~5.0), affecting ionization and membrane permeability .

Biological Activity

1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine is primarily attributed to its interaction with various molecular targets. The piperazine ring is known for its ability to interact with neurotransmitter receptors, while the nitrophenyl group may enhance lipophilicity, facilitating cell membrane penetration. This compound may exhibit:

- Antimicrobial Activity : Studies indicate potential inhibition of bacterial growth.

- Anticancer Properties : Preliminary data suggest cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. -

Cytotoxicity in Cancer Cells :

In vitro tests on prostate cancer cell lines (PC3 and DU145) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for PC3 cells and 35 µM for DU145 cells, indicating a stronger effect on PC3 cells. -

Neuropharmacological Effects :

Research indicated that the compound could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders. Binding affinity studies revealed a moderate affinity for the 5-HT1A receptor subtype.

Q & A

Q. What are the optimal synthetic routes for 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine?

The compound is synthesized via nucleophilic substitution of 1,4-dichloro-2-nitrobenzene with piperazine in DMF at 100°C, yielding the intermediate 1-(4-chloro-2-nitrophenyl)piperazine (41.2% yield). Subsequent acylation with chloroacetyl chloride or other acylating agents introduces the acetyl group. Reaction optimization should consider solvent polarity, temperature, and stoichiometry to improve yield and purity. For example, using polar aprotic solvents like DMF enhances nucleophilicity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and acetyl group integration.

- Mass spectrometry : To verify molecular weight (e.g., C₁₂H₁₃ClN₄O₃, MW 296.75 g/mol) .

- Elemental analysis : To validate purity (>95%) and stoichiometry .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for structural validation .

Q. What safety protocols are critical when handling this compound?

Safety Data Sheets (SDS) indicate skin/eye irritation (Category 2) and respiratory tract irritation (Category 3). Essential precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers under inert conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring increase electrophilicity, potentially enhancing receptor binding.

- Piperazine ring modifications : Introducing bulkier substituents (e.g., benzodioxinylcarbonyl groups) may improve metabolic stability but reduce solubility .

- Cyclodextrin inclusion complexes : Reduce toxicity but may lower activity due to steric hindrance .

Table 1 : Key Substituent Effects on Activity

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 4-Chloro-2-nitro | Enhanced electrophilicity | |

| Acetyl group (C=O) | Stabilizes piperazine conformation | |

| Benzodioxinylcarbonyl | Increased metabolic stability |

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies arise from factors like solvent accessibility or unaccounted steric effects. Strategies include:

- Docking simulations : Validate binding poses using software like AutoDock, accounting for solvation effects.

- Experimental validation : Compare in vitro assays (e.g., enzyme inhibition) with computational predictions. For example, cyclodextrin-modified derivatives showed lower-than-predicted antiplatelet activity due to reduced ligand-receptor contact .

Q. How is X-ray crystallography applied to confirm molecular structure?

SHELX programs (e.g., SHELXL) refine crystallographic

- Data collection : High-resolution (~1 Å) diffraction data from single crystals.

- Structure solution : Direct methods (SHELXS) for phase determination.

- Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters. This method confirmed the cis-enantiomeric configuration of related antifungal piperazine derivatives .

Q. What strategies optimize multi-step synthesis for derivatives with improved pharmacokinetics?

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .

- Parallel synthesis : Employ combinatorial chemistry to generate libraries of analogs (e.g., acylated or alkylated derivatives).

- Purification : Flash chromatography or HPLC to isolate high-purity intermediates .

Data Contradiction Analysis

Q. How are conflicting toxicity and activity profiles addressed in piperazine derivatives?

Cyclodextrin inclusion complexes in modified derivatives reduce toxicity but may mask pharmacophores, decreasing activity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.